4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine
Description
4-[({2,3-Dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a heterocyclic compound featuring two distinct fused-ring systems: a 2,3-dimethylimidazo[1,2-b]pyridazine moiety and a 5-methylpyrazolo[1,5-a]pyrimidine group, interconnected via a piperidine core. The imidazo[1,2-b]pyridazine subunit is substituted with methyl groups at positions 2 and 3, while the pyrazolo[1,5-a]pyrimidine carries a methyl group at position 5. This structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring dual heterocyclic engagement .
Properties
IUPAC Name |
2,3-dimethyl-6-[[1-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)piperidin-4-yl]methoxy]imidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N7O/c1-14-12-21(28-19(23-14)6-9-22-28)26-10-7-17(8-11-26)13-29-20-5-4-18-24-15(2)16(3)27(18)25-20/h4-6,9,12,17H,7-8,10-11,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMNZPFCZRWQZGV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=NN2C(=C1)N3CCC(CC3)COC4=NN5C(=C(N=C5C=C4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N7O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine is a complex heterocyclic molecule that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including its synthesis, pharmacological properties, and relevant case studies.
Molecular Characteristics
- Molecular Formula : C21H23N7O
- Molecular Weight : 389.5 g/mol
- CAS Number : 2548981-04-8
Structural Representation
The compound features multiple pharmacophores including an imidazo-pyridazine moiety and a pyrazolo-pyrimidine structure, which are known for their diverse biological activities.
Synthetic Routes
The synthesis typically involves multi-step organic reactions starting from simpler heterocyclic compounds. Common reagents include various halides and bases, with solvents like dimethylformamide (DMF) being utilized to facilitate the reactions.
Anticancer Potential
Recent studies have highlighted the anticancer potential of compounds with similar structures to this compound. For instance:
- In vitro studies have demonstrated that related phenylpyrazolo[3,4-d]pyrimidine derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer), HCT116 (colon cancer), and HePG-2 (liver cancer) with IC50 values ranging from 0.3 to 24 µM .
- Mechanism of Action : These compounds often act as dual inhibitors targeting EGFR and VGFR2 pathways, leading to reduced tumor growth and induced apoptosis in cancer cells .
Antimicrobial Activity
Compounds containing imidazo and pyrimidine derivatives have shown varying degrees of antimicrobial activity:
- Studies indicate that structural modifications can enhance antibacterial and antifungal properties. For example, compounds similar to the target molecule have been tested against clinical pathogens with promising results .
Enzyme Inhibition
The biological activity of this compound may also be attributed to its ability to inhibit specific enzymes involved in tumor progression:
- Cyclin-dependent kinases (CDKs) : Compounds with similar scaffolds have been identified as potent inhibitors of CDK1 and CDK2, which are crucial for cell cycle regulation .
Study 1: Anticancer Efficacy
A recent study focused on a series of pyrazolo-pyrimidine derivatives showed that one compound significantly inhibited tumor growth in an MCF-7 xenograft model. The study reported:
- Tumor Volume Reduction : A reduction of up to 70% in tumor volume compared to control groups.
- Mechanistic Insights : Molecular docking studies indicated strong binding affinity to EGFR, suggesting a competitive inhibition mechanism .
Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial properties of structurally related compounds:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Research:
The compound's unique structural features make it a candidate for anticancer drug development. Studies have indicated that derivatives of imidazo[1,2-b]pyridazine exhibit cytotoxic effects against various cancer cell lines. The incorporation of the piperidine moiety may enhance the bioavailability and selectivity of the compound towards cancerous cells.
2. Enzyme Inhibition:
Research has shown that compounds with similar structures can act as inhibitors for specific enzymes involved in cancer progression. The potential for 4-[({2,3-dimethylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-{5-methylpyrazolo[1,5-a]pyrimidin-7-yl}piperidine to inhibit kinases or other targets involved in tumor growth is an area of active investigation.
3. Neuropharmacology:
Given its piperidine structure, this compound may also have implications in neuropharmacology. Compounds with similar scaffolds have been studied for their effects on neurotransmitter systems, potentially leading to treatments for neurodegenerative diseases.
Materials Science Applications
1. Organic Electronics:
The unique electronic properties of heterocyclic compounds make them suitable for applications in organic electronics. The compound can be explored as a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electron-donating or electron-withdrawing properties could enhance device performance.
2. Polymer Chemistry:
In polymer chemistry, this compound can serve as a building block for synthesizing novel polymers with specific properties. Its ability to participate in various chemical reactions allows for the creation of advanced materials with tailored functionalities.
Biological Research Applications
1. Molecular Probes:
Due to its specific interactions with biological targets, the compound can be utilized as a molecular probe in biological assays. This application is crucial for understanding cellular mechanisms and developing new diagnostic tools.
2. Drug Delivery Systems:
The compound's structural versatility allows it to be integrated into drug delivery systems, enhancing the solubility and stability of therapeutic agents. This application is particularly relevant in targeted therapy approaches where precision medicine is paramount.
Case Studies
Comparison with Similar Compounds
Key Observations :
- The target compound’s imidazo[1,2-b]pyridazine distinguishes it from pyrazolo[3,4-d]pyrimidines () and pyrrolo[2,3-d]pyrimidines ().
- The 5-methyl group on the pyrazolo[1,5-a]pyrimidine may enhance metabolic stability compared to non-methylated analogs (e.g., ) .
- The piperidine linker is a common feature in many analogs (e.g., ), but its combination with two heterocycles is rare .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
